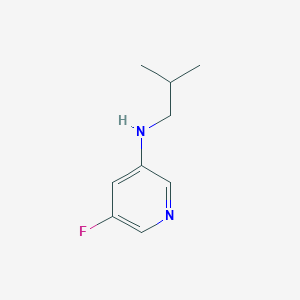

5-Fluoro-N-(2-methylpropyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

5-fluoro-N-(2-methylpropyl)pyridin-3-amine |

InChI |

InChI=1S/C9H13FN2/c1-7(2)4-12-9-3-8(10)5-11-6-9/h3,5-7,12H,4H2,1-2H3 |

InChI Key |

QAFUUIXELWJCIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=CC(=CN=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluoro N 2 Methylpropyl Pyridin 3 Amine and Its Analogs

Retrosynthetic Analysis and Key Precursors for 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine Synthesis

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points: the C-N bond between the pyridine (B92270) ring and the isobutylamino group, and the bonds forming the fluorinated pyridine core.

Disconnection 1: C(aryl)-N Bond

The most straightforward disconnection is at the secondary amine linkage. This leads to two key precursors: 3-amino-5-fluoropyridine (B1296810) and an isobutyl electrophile, such as isobutyl bromide or isobutyraldehyde. This approach is synthetically convergent, allowing for the separate synthesis and subsequent coupling of the two main fragments.

Disconnection 2: Pyridine Ring Formation

A more fundamental disconnection involves the formation of the substituted pyridine ring itself. This can be envisioned through various cyclization strategies, although building upon a pre-formed, functionalized pyridine is more common for this specific substitution pattern.

Key Precursors:

The primary precursor for this synthesis is 3-Amino-5-fluoropyridine . sigmaaldrich.combldpharm.comthermofisher.comtcichemicals.comnih.gov Its synthesis can be achieved through several documented routes. One common industrial method is the Hofmann rearrangement of 5-fluoronicotinamide . This reaction is typically carried out using bromine and sodium hydroxide (B78521) in an aqueous solution, providing the desired aminopyridine in high yield. chemicalbook.com Another reported synthesis involves the catalytic hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine using a palladium-on-carbon (Pd/C) catalyst. chemicalbook.com

The second key precursor is an isobutylating agent . The choice of agent depends on the N-alkylation strategy.

Reductive Amination: Isobutyraldehyde or isobutyric acid are used. researchgate.net

Direct Alkylation: Isobutyl halides (e.g., isobutyl bromide) or sulfonates are employed.

The availability and synthesis of these precursors are critical for the efficient construction of the final product.

Optimized Reaction Pathways for the Formation of the Pyridine Core and N-Alkylation

The formation of this compound is most efficiently achieved by N-alkylation of 3-amino-5-fluoropyridine. Direct synthesis of such N-substituted 3-aminopyridines can be challenging due to the basicity of the starting amine, which can interfere with standard reductive amination conditions. nih.gov

A facile and common laboratory-scale method for the N-monoalkylation of 3-aminopyridines involves reductive amination using a carboxylic acid and a reducing agent. researchgate.net For the synthesis of the title compound, 3-amino-5-fluoropyridine would be reacted with isobutyric acid in the presence of sodium borohydride (B1222165) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net This method offers mild conditions and generally produces good yields for various alkyl groups. researchgate.net

Another pathway is direct reductive amination with isobutyraldehyde. While the high reactivity of aldehydes can sometimes lead to poor product selectivity, specialized conditions can optimize this transformation. google.com For instance, a one-pot protocol involving the formation of an N-Boc protected aminohalopyridine, followed by acid-mediated deprotection and reductive amination, has been shown to be effective for systems that resist standard conditions. nih.gov

| Method | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Reductive Amination (from Carboxylic Acid) | Carboxylic Acid (e.g., Isobutyric Acid), Sodium Borohydride | THF, mild conditions | Good yields, readily available starting materials. | researchgate.net |

| Reductive Amination (from Aldehyde) | Aldehyde (e.g., Isobutyraldehyde), Reducing Agent (e.g., NaBH(OAc)₃) | Various solvents, often requires acid catalysis | Direct, atom-economical. | nih.gov |

| Gas-Phase Catalytic Alkylation | Alkylation Agent (e.g., Methanol), Heterogeneous Catalyst | High temperature (100-500 °C), gas phase | Suitable for industrial scale, catalyst recyclability. | google.com |

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. While direct N-alkylation is common for the title compound, catalytic reactions are crucial for synthesizing precursors and analogs.

Palladium-Catalyzed Amination: Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. While typically used to couple aryl halides with amines, this methodology is foundational for creating a wide range of aminopyridine analogs. Highly active palladium catalysts enable the coupling of aryl chlorides and even aryl mesylates, allowing for the highly selective monoarylation of primary amines. researchgate.net

Metal-Free N-Alkylation: Boron trifluoride etherate (BF₃·OEt₂) has been reported as an effective catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones. acs.org This approach proceeds under aerobic conditions and is tolerant of both electron-donating and electron-withdrawing substituents on the pyridine ring, offering a potential pathway for creating structurally diverse analogs. acs.org

Fluorination Strategies: The introduction of fluorine at the 5-position of the pyridine ring is a critical step. Direct fluorination of pyridine rings, especially at the 3- or 5-position, is notoriously difficult. nih.gov Methods often rely on nucleophilic substitution of precursors like 3-bromo-4-nitropyridine (B1272033) N-oxide, where the N-oxide activates the ring for substitution. nih.gov Radiochemical synthesis of related compounds like [¹⁸F]3-fluoro-4-aminopyridine has been achieved via direct radiofluorination of pyridine N-oxides, highlighting advanced techniques in this area. nih.gov

Although this compound is achiral, the methodologies for its synthesis can be extended to produce chiral analogs, which are of significant interest in pharmaceutical research. This typically involves introducing a stereocenter on the N-alkyl substituent.

A key challenge in asymmetric synthesis is controlling the stereochemistry during C-N or C-C bond formation. Recent advances in photoredox catalysis have enabled the stereocontrolled addition of α-amino radicals to alkenes, producing enantioenriched α-trialkyl-α-tertiary amines. acs.org This process uses a commercially available phenylglycinol derivative as a chiral auxiliary, which effectively transfers its chiral information during the reaction. acs.org Density functional theory (DFT) studies suggest that an intramolecular hydrogen bond helps to rigidify the transition state, leading to high stereoselectivity. acs.org

Another powerful strategy involves the palladium(II)-catalyzed diastereoselective fluorination of C(sp³)–H bonds. acs.org This method allows for the site-specific introduction of a fluorine atom into β-methylene C(sp³)–H bonds of α-amino acid derivatives, providing access to a wide array of β-fluorinated α-amino acids with high stereocontrol. acs.org Such strategies could be adapted to synthesize chiral fluorinated aminopyridine analogs.

Derivatization Strategies for this compound

Further functionalization of the title compound can generate a library of related molecules for structure-activity relationship (SAR) studies. Derivatization can be targeted at either the pyridine ring or the alkyl amine side chain.

Modifying the pyridine core of this compound can be challenging due to the electron-deficient nature of the ring and the influence of the existing substituents.

Substitution of Fluorine: Nucleophilic aromatic substitution (SNAr) of the fluorine atom is a potential route for introducing other functionalities. However, the 5-position of pyridine is less activated towards SNAr compared to the 2- and 4-positions. This transformation would likely require harsh conditions or activation by an additional strong electron-withdrawing group.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, positions C2, C4, and C6 could potentially be functionalized through directed ortho-metalation (DoM) if the nitrogen of the isobutylamino group can act as a directing group, followed by quenching with an electrophile.

Nitration: Introduction of a nitro group can serve as a handle for further modifications. For example, related compounds like 5-fluoro-2-amino-pyridine can be nitrated using concentrated sulfuric acid and hydrogen peroxide to yield 5-fluoro-2-nitro-pyridine, which can then be used in subsequent reactions. chemicalbook.com

| Position | Reaction Type | Potential Reagents | Notes | Reference |

|---|---|---|---|---|

| C5-F | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., RONa, R₂NH) | Challenging due to position; may require harsh conditions. | nih.gov |

| C2, C4, C6 | Directed ortho-Metalation (DoM) / Electrophilic Quench | n-BuLi, s-BuLi; then E⁺ (e.g., I₂, TMSCl) | Feasibility depends on directing group ability of the N-alkylamino group. | nih.gov |

| Various | Palladium-Catalyzed Cross-Coupling | If a halide is present (e.g., bromo-analog), Suzuki or Buchwald-Hartwig coupling. | Applicable to halogenated analogs for C-C or C-N bond formation. | researchgate.net |

The N-(2-methylpropyl) group offers fewer sites for straightforward modification compared to the aromatic ring.

Dealkylation/Realkylation: A common strategy in medicinal chemistry is to remove the existing alkyl group and replace it with others. This can sometimes be achieved through various dealkylation protocols, although selective cleavage of the N-isobutyl bond without affecting the rest of the molecule can be difficult. A novel approach involves using N-aminopyridinium salts as intermediates, which allows for N-alkylation followed by an in situ depyridylation to yield a secondary amine, effectively providing a new way to construct complex amines. chemrxiv.org

Oxidation: While the isobutyl group is relatively robust, oxidation of the C-H bonds is theoretically possible using powerful, directed oxidation catalysts. However, achieving selectivity for a specific position on the alkyl chain would be a significant synthetic challenge.

Functional Group Introduction via Analogs: A more practical approach is to synthesize analogs with pre-installed functionality on the alkyl chain. For example, instead of isobutyraldehyde, one could use an aldehyde containing an additional protected functional group (e.g., a protected alcohol or ester) in the initial reductive amination step. This allows for late-stage deprotection and derivatization of the side chain.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution NMR Spectroscopic Analysis of 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating the molecular structure of this compound in solution. Predicted ¹H and ¹³C NMR spectra provide foundational information on the chemical environment of each atom.

Based on established chemical shift principles for substituted pyridines and alkylamines, the following ¹H NMR chemical shifts are anticipated. The aromatic protons on the pyridine (B92270) ring are expected to appear as distinct multiplets due to spin-spin coupling with each other and with the fluorine atom. The protons of the N-(2-methylpropyl) group will also exhibit characteristic splitting patterns.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|---|---|---|

| H-2 (Pyridine) | ~8.10 | d | J(H-F) ≈ 3.0 |

| H-4 (Pyridine) | ~7.25 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 |

| H-6 (Pyridine) | ~7.95 | d | J(H-H) ≈ 2.5 |

| NH | ~4.50 | br s | - |

| N-CH₂ | ~3.05 | t | J(H-H) ≈ 6.5 |

| CH(CH₃)₂ | ~1.90 | m | J(H-H) ≈ 6.7 |

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring are influenced by the electronegative fluorine and nitrogen atoms. The fluorine-carbon coupling (J-coupling) is a key diagnostic feature.

Predicted ¹³C NMR Data

| Carbons | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

|---|---|---|

| C-2 (Pyridine) | ~135.0 | d, J ≈ 10 Hz |

| C-3 (Pyridine) | ~145.0 | d, J ≈ 15 Hz |

| C-4 (Pyridine) | ~120.0 | d, J ≈ 5 Hz |

| C-5 (Pyridine) | ~155.0 | d, J ≈ 250 Hz |

| C-6 (Pyridine) | ~130.0 | d, J ≈ 3 Hz |

| N-C H₂ | ~52.0 | - |

| C H(CH₃)₂ | ~28.0 | - |

To unambiguously assign the predicted proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed. nih.govresearchgate.net

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the 2-methylpropyl group (N-CH₂ to CH to CH₃) and the coupling between adjacent protons on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. researchgate.net This would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the N-CH₂, CH, and CH₃ groups.

The N-(2-methylpropyl) substituent is not static and can undergo conformational changes, primarily through rotation around the C-N and C-C bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such processes that occur on the NMR timescale. nih.govnih.gov

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals corresponding to the 2-methylpropyl group. At room temperature, rotation around the N-CH₂ bond is typically fast, resulting in time-averaged signals. However, at lower temperatures, this rotation could slow down sufficiently to potentially observe distinct signals for different conformers or diastereotopic protons, if a chiral center were present. researchgate.net For this compound, cooling might lead to broadening of the N-CH₂ and methyl proton signals as their rotational freedom decreases. The energy barrier for this rotation could be calculated from the coalescence temperature, providing quantitative data on the conformational flexibility of the side chain. nih.gov

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides essential information regarding the compound's molecular weight and elemental composition. For this compound (C₁₀H₁₅FN₂), the exact mass would be a key confirmation of its identity.

Molecular Formula: C₁₀H₁₅FN₂

Monoisotopic Mass: 182.1274 Da

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, respectively.

Tandem mass spectrometry (MS/MS) is employed to fragment the molecular ion and analyze the resulting product ions, offering a detailed map of the molecule's substructure. libretexts.orgyoutube.com The fragmentation pathways are predictable based on the functional groups present.

A primary fragmentation event for N-alkyl amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org Another common pathway is the loss of the alkyl group. For this compound, the following fragmentation pathways are proposed:

Loss of an isobutyl radical: Cleavage of the N-isobutyl bond would result in the formation of a stable aminopyridinium cation.

[M+H]⁺ → [C₅H₄FN(H)₂]⁺ + C₄H₉• (m/z 113.04)

Alpha-Cleavage (Loss of a propyl radical): This involves the cleavage of the C-C bond within the isobutyl group, leading to a prominent fragment.

[M+H]⁺ → [C₅H₄FN(H)CH₂]⁺ + C₃H₇• (m/z 125.06)

Loss of isobutene: A rearrangement followed by elimination of isobutene is also a plausible pathway, especially in ESI-MS/MS.

[M+H]⁺ → [C₅H₅FN₂H]⁺ + C₄H₈ (m/z 113.04)

Proposed MS/MS Fragmentation Data

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 183.13 | 125.06 | C₃H₇• (Propyl radical) | Alpha-cleavage |

| 183.13 | 113.04 | C₄H₁₀ (Isobutane) | Loss of the alkyl group |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present. cdnsciencepub.comcdnsciencepub.com The spectra of this compound would be characterized by vibrations of the pyridine ring, the C-F bond, the N-H bond, and the alkyl C-H bonds. aps.orgresearchgate.net

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H | Stretching | 3350 - 3450 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong |

| C=N, C=C (Pyridine) | Ring Stretching | 1550 - 1620 | Strong |

| N-H | Bending (Scissoring) | 1500 - 1600 | Medium-Strong |

| C-F | Stretching | 1200 - 1300 | Strong |

The IR spectrum would likely show a strong, characteristic absorption for the C-F stretch. acs.org The N-H stretch would appear as a single peak, characteristic of a secondary amine. The Raman spectrum would be complementary, often showing strong signals for the aromatic ring vibrations.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the geometry of the pyridine ring and the conformation of the flexible N-(2-methylpropyl) side chain. nih.govresearchgate.net

Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions. Based on the structure, several types of interactions would be anticipated:

Hydrogen Bonding: The secondary amine (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen (N-1) can act as a hydrogen bond acceptor, potentially leading to the formation of chains or dimers in the crystal lattice. rsc.org

π-π Stacking: The electron-deficient fluorinated pyridine rings could engage in offset face-to-face or edge-to-face π-π stacking interactions, which are common in the crystal structures of fluorinated aromatic compounds. acs.orgfigshare.com

C-H···F and C-H···π Interactions: Weak hydrogen bonds involving aromatic and alkyl C-H donors and the fluorine atom or the π-system of the pyridine ring as acceptors are also likely to play a role in stabilizing the crystal structure. ed.ac.uk

Analysis of the crystal structure of analogous compounds, such as other fluorinated pyridines, suggests that the interplay of these various weak interactions dictates the final crystal packing arrangement. acs.orgdocumentsdelivered.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-methylpyridine |

| 3-aminopyridine |

| 4-aminopyridine |

In-depth Analysis of this compound Reveals Limited Crystallographic Data

Therefore, the detailed elucidation of its molecular structure, conformational analysis in the crystalline state, and the nature of its supramolecular assembly and hydrogen bonding networks, as requested, cannot be provided at this time. The scientific community has yet to publish research that would form the basis for such an analysis.

While general principles of organic chemistry and crystallography would predict potential conformations and hydrogen bonding patterns based on the compound's structure—a fluorinated aminopyridine with an isobutyl group—any detailed discussion would be purely speculative without experimental data from techniques such as single-crystal X-ray diffraction.

For related compounds, studies on substituted pyridines and anilines often reveal complex intermolecular interactions, including N—H···N and sometimes N—H···F hydrogen bonds, which can lead to the formation of dimers, chains, or more complex three-dimensional networks. nih.govescholarship.org The conformation of such molecules in the solid state is a delicate balance of intramolecular steric effects and intermolecular forces. However, without specific data for this compound, a scientifically accurate and detailed article as per the requested outline cannot be generated.

Further experimental research, specifically the successful crystallization of this compound and its analysis via X-ray diffraction, would be required to provide the specific details for the outlined sections.

Computational Chemistry and Theoretical Modeling of 5 Fluoro N 2 Methylpropyl Pyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties that govern the behavior of 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of this size. scirp.org A typical DFT study on this compound would likely employ a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to accurately model its ground state. nih.gov

The first step in such a study is the optimization of the molecular geometry to locate the lowest energy conformation. From this optimized structure, a wealth of electronic properties can be calculated. Key among these are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity, with a smaller gap generally implying higher reactivity. scirp.org

The introduction of a fluorine atom at the 5-position of the pyridine (B92270) ring is expected to have a significant impact on the electronic structure. rsc.org Due to its high electronegativity, the fluorine atom withdraws electron density from the ring, which can influence the aromaticity and the basicity of the nitrogen atoms. Natural Bond Orbital (NBO) analysis can further quantify these effects by detailing intramolecular charge delocalization. rsc.org

Table 1: Hypothetical DFT-Calculated Properties for this compound (Based on representative values for similar aminopyridine derivatives)

| Property | Predicted Value | Unit |

| Total Energy | -558.9 | Hartrees |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.4 | eV |

| Dipole Moment | 3.5 | Debye |

This interactive table showcases typical data obtained from DFT calculations. Values are illustrative and based on studies of related compounds. scirp.orgresearchgate.net

For situations demanding higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more intensive than DFT, these methods provide a more rigorous treatment of electron correlation. researchgate.net They are often used to benchmark the results from DFT calculations and to obtain highly reliable data for properties like reaction barrier heights or precise interaction energies, which are crucial for understanding potential chemical transformations of the molecule.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a means to explore the conformational flexibility and behavior of this compound over time, especially in a solution environment. acs.org

An MD simulation would model the motion of every atom in the molecule, as well as surrounding solvent molecules, by solving Newton's equations of motion. The forces between atoms are described by a molecular mechanics force field. For this molecule, a key area of interest would be the rotation around the C3-N bond, which connects the isobutyl group to the pyridine ring. The simulation could reveal the preferred rotational conformers and the energy barriers for interconversion between them.

Furthermore, MD simulations in an explicit solvent, such as water, can shed light on solvation effects. The fluorine atom, while a weak hydrogen bond acceptor, can influence the local water network around the molecule. nih.gov The simulations can map the hydration shell and identify key hydrogen bonding interactions between the solvent and the molecule's nitrogen atoms (both on the ring and in the amine group), which is critical for understanding its solubility and transport properties. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly valuable for predicting spectroscopic data, which can be used to interpret and assign experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are performed on the DFT-optimized geometry. The predicted shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), are invaluable for assigning peaks in an experimental spectrum, especially for complex or novel structures. researchgate.net

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Chemical shifts are hypothetical, based on known values for aminopyridines and fluoropyridines) chemicalbook.com

| Atom | Predicted Chemical Shift (ppm) |

| H (on C2) | 8.10 |

| H (on C4) | 7.05 |

| H (on C6) | 8.00 |

| C2 | 138.5 |

| C3 | 145.2 |

| C4 | 118.9 |

| C5 | 157.1 (JC-F ≈ 240 Hz) |

| C6 | 135.8 |

This interactive table presents plausible NMR chemical shifts. The large C-F coupling constant for C5 is a characteristic feature.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. nih.gov These theoretical predictions result in a simulated spectrum that can be compared with experimental data. researchgate.net

Due to the neglect of anharmonicity and other systematic errors in the calculations, the computed frequencies are often scaled by an empirical factor to improve agreement with experiment. nih.gov The analysis of the calculated vibrational modes allows for a confident assignment of the experimental absorption bands to specific molecular motions, such as the characteristic C-F stretch, N-H bends, and aromatic ring vibrations. nih.gov

Table 3: Selected Predicted Vibrational Frequencies for this compound (Frequencies are hypothetical and based on general regions for these functional groups) nih.govresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3350-3450 | Medium |

| C-H Stretch (aliphatic) | 2870-2960 | Strong |

| C=N, C=C Stretch (ring) | 1580-1620 | Strong |

| N-H Bend | 1500-1550 | Medium-Strong |

| C-F Stretch | 1200-1250 | Strong |

This interactive table displays key vibrational modes and their expected spectral regions.

In Silico Mechanistic Studies of Reactions Involving this compound

As of the latest available data, specific in silico mechanistic studies focusing on the reactions of this compound have not been reported in the reviewed scientific literature. While computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, transition states, and kinetic parameters, their application to this particular compound has not been documented in publicly accessible research.

Computational studies on related pyridine derivatives have been conducted to understand their molecular structures and reactivity. nih.gov For instance, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been employed to optimize the molecular structures of various novel bioactive pyridine compounds. nih.gov Such studies provide insights into the electronic properties and potential reaction pathways of the pyridine core. nih.govacademie-sciences.fr However, without specific computational data for this compound, any discussion of its reaction mechanisms from a theoretical standpoint would be purely speculative.

The field of computational chemistry relies on detailed theoretical calculations to model chemical behavior. These in silico experiments are crucial for:

Predicting the most likely pathways for a chemical reaction.

Identifying and characterizing the energy of transition state structures.

Calculating activation energies and reaction rates.

Understanding the influence of substituents on the reactivity of a molecule.

Future computational research on this compound would be necessary to provide the detailed mechanistic insights that are currently unavailable. Such studies would offer valuable data for chemists working on the synthesis and application of this and related compounds.

Mechanistic Organic Chemistry of 5 Fluoro N 2 Methylpropyl Pyridin 3 Amine Transformations

Reaction Kinetics and Thermodynamics of Key Derivatization Pathways

The derivatization of 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine primarily involves reactions at the pyridine (B92270) ring and the secondary amine. The kinetics and thermodynamics of these transformations are significantly influenced by the electronic properties of the fluorinated pyridine ring and the nature of the reacting species.

One of the principal reactions is further N-alkylation. The alkylation of amines can be a complex process due to the potential for overalkylation, where the product secondary amine is more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with an alkyl halide would proceed via a standard SN2 mechanism.

The thermodynamics of such a reaction would generally be favorable, with the formation of a new C-N bond being an exothermic process. However, the activation energy for the reaction will depend on the nature of the alkylating agent and the steric hindrance around the nitrogen atom.

Another key derivatization pathway is electrophilic aromatic substitution on the pyridine ring. The fluorine atom and the amino group exert significant electronic influence on the ring, affecting the rates of these reactions. The fluorine atom is strongly electron-withdrawing via the inductive effect, which generally deactivates the ring towards electrophilic attack. Conversely, the amino group is an activating group. The interplay of these effects governs the regioselectivity and kinetics of substitution reactions.

Below is a representative table illustrating hypothetical kinetic and thermodynamic data for a typical N-alkylation and an electrophilic aromatic substitution reaction. It is important to note that these are illustrative values for analogous systems and not experimental data for this compound.

Interactive Table 1: Representative Kinetic and Thermodynamic Data for Derivatization Pathways

| Reaction Type | Reactants | Hypothetical Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Hypothetical Activation Energy (Ea) (kJ/mol) | Hypothetical Enthalpy of Reaction (ΔH) (kJ/mol) |

| N-Alkylation (SN2) | This compound + CH₃I | 1.5 x 10⁻³ | 65 | -80 |

| Electrophilic Aromatic Substitution (Bromination) | This compound + Br₂ | 2.0 x 10⁻⁵ | 85 | -50 |

Investigation of Reaction Intermediates and Transition States

The transformations of this compound proceed through various transient intermediates and high-energy transition states. Understanding these species is fundamental to elucidating reaction mechanisms.

In nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the pyridine ring, a key intermediate is the Meisenheimer complex. stackexchange.com This is a negatively charged intermediate where the aromaticity of the pyridine ring is temporarily broken. The stability of the Meisenheimer complex is crucial for the feasibility of the SNAr reaction. The electron-withdrawing fluorine atom at the 5-position can help to stabilize this intermediate through its inductive effect, particularly if the negative charge can be delocalized onto the nitrogen atom of the pyridine ring. libretexts.org

For electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by electron-donating groups and destabilized by electron-withdrawing groups. The transition state for the formation of this intermediate is the rate-determining step of the reaction.

In the case of N-alkylation, the reaction proceeds through a single SN2 transition state where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, and the halide leaving group departs simultaneously.

The following table provides a summary of the key intermediates and transition states in the main reaction pathways of this compound.

Interactive Table 2: Key Intermediates and Transition States

| Reaction Pathway | Key Intermediate | Key Features of Intermediate | Transition State | Key Features of Transition State |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Negatively charged, non-aromatic cyclohexadienyl anion | Formation of Meisenheimer Complex | High energy, partial bond formation between nucleophile and ring |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Positively charged, resonance-stabilized carbocation | Formation of Sigma Complex | High energy, partial bond formation between electrophile and ring |

| N-Alkylation (SN2) | None | N/A | SN2 Transition State | Trigonal bipyramidal geometry at the carbon atom undergoing substitution |

Role of Fluorine in Directing Pyridine Functionalization

The fluorine atom at the 5-position of the pyridine ring plays a pivotal role in directing the regioselectivity of functionalization reactions, primarily through its strong electron-withdrawing inductive effect.

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom, along with the ring nitrogen, activates the pyridine ring towards nucleophilic attack. The electron-withdrawing nature of fluorine enhances the electrophilicity of the ring carbons. For a 3-aminopyridine, the positions ortho and para to the activating ring nitrogen (positions 2, 4, and 6) are the most susceptible to nucleophilic attack. The fluorine at C5 will further influence the reactivity of these positions. Generally, halogens at the 2- and 4-positions of a pyridine ring are more readily displaced in SNAr reactions. stackexchange.com

In the context of electrophilic aromatic substitution, the fluorine atom is a deactivating group, making these reactions more challenging. However, the amino group at the 3-position is a strong activating group and an ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group, which are C2, C4, and C6. The fluorine at C5 will exert a deactivating effect on the adjacent C4 and C6 positions. The ultimate regioselectivity will be determined by the balance of these activating and deactivating effects.

Stereochemical Implications in Asymmetric Synthesis and Reaction Mechanisms

The structure of this compound itself is achiral. However, stereochemical considerations become important when it is used as a substrate in reactions that can generate new stereocenters or when it is synthesized from chiral precursors.

For instance, if the derivatization of the N-(2-methylpropyl) group involves a reaction at the chiral carbon (if one were present), the stereochemical outcome would need to be considered. More relevantly, if this compound is used in an asymmetric synthesis, for example, as a ligand for a metal catalyst, its binding properties could influence the stereoselectivity of the catalyzed reaction.

In the synthesis of derivatives, if a new chiral center is introduced, the reaction mechanism will determine the stereochemical outcome. For example, in an addition reaction to the pyridine ring, the approach of the reagent from either face of the ring could lead to the formation of enantiomers or diastereomers. The use of chiral catalysts or auxiliaries would be necessary to control the stereoselectivity of such transformations. While specific examples for this exact molecule are not prevalent in the literature, the principles of asymmetric synthesis would apply.

Structure Activity Relationship Sar and Ligand Design Principles for 5 Fluoro N 2 Methylpropyl Pyridin 3 Amine Scaffolds

Systematic Modification of the Pyridine (B92270) Ring and N-(2-methylpropyl) Moiety for SAR Exploration

The exploration of the structure-activity relationship (SAR) for the 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine scaffold involves systematic modifications of both the pyridine ring and the N-alkyl substituent. These modifications are crucial for understanding how changes in stereochemistry, electronics, and steric bulk affect biological activity.

The fluorine atom at the 5-position of the pyridine ring is a key feature. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The strong electron-withdrawing nature of fluorine can influence the pKa of the pyridine nitrogen, which can be critical for forming hydrogen bonds with target proteins, such as the hinge region of kinases. Studies on related aminopyridine kinase inhibitors have shown that the position and nature of halogen substituents on the pyridine ring can significantly impact potency and selectivity. acs.org For instance, in a series of 3,5-diaryl-2-aminopyridine inhibitors of ALK2, the electronic properties of the pyridine core were found to be crucial for maintaining the desired inhibitory profile. acs.org

The N-(2-methylpropyl) group, also known as the isobutyl group, provides a hydrophobic interaction motif. The size, shape, and flexibility of this alkyl substituent are critical for fitting into the hydrophobic pockets of target proteins. Systematic variations of this group can provide valuable SAR data. For example, increasing or decreasing the alkyl chain length, introducing branching, or incorporating cyclic structures can modulate the compound's potency and selectivity. In studies of N-alkylated aminopyridines, it has been observed that even minor changes to the alkyl substituent can lead to significant differences in biological activity.

To illustrate the impact of such modifications, a hypothetical SAR exploration based on findings from related aminopyridine kinase inhibitors is presented in the table below. The data is derived from analogous systems to demonstrate the principles of SAR.

Table 1: Illustrative SAR Data for Analogs of this compound (Based on data from related aminopyridine kinase inhibitors)

| Compound ID | R1 (N-substituent) | R2 (Pyridine C5) | Kinase Inhibitory Activity (IC50, nM) |

| 1 | -CH2CH(CH3)2 (isobutyl) | -F | 50 |

| 2 | -CH3 | -F | 250 |

| 3 | -CH2CH3 | -F | 150 |

| 4 | -CH(CH3)2 | -F | 75 |

| 5 | -c-propyl | -F | 90 |

| 6 | -CH2CH(CH3)2 | -H | 200 |

| 7 | -CH2CH(CH3)2 | -Cl | 60 |

Identification of Pharmacophoric Features within the this compound Core

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound core, a general pharmacophore can be proposed based on its potential as a kinase inhibitor, a common target for aminopyridine derivatives. nih.govnih.govwjgnet.com

The key pharmacophoric features are:

Hydrogen Bond Acceptor: The pyridine nitrogen atom is a crucial hydrogen bond acceptor. This feature is often responsible for the characteristic "hinge-binding" interaction observed in many kinase inhibitors, where the pyridine nitrogen forms a hydrogen bond with the backbone amide of a hinge region residue in the ATP-binding site of the kinase. acs.org

Hydrogen Bond Donor: The secondary amine (-NH-) attached to the pyridine ring acts as a hydrogen bond donor. This group can form additional interactions with the target protein, contributing to binding affinity and selectivity.

Aromatic/Hydrophobic Region: The fluorinated pyridine ring itself provides an aromatic and hydrophobic surface that can engage in van der Waals and pi-stacking interactions with hydrophobic residues in the active site.

Hydrophobic Group: The N-(2-methylpropyl) moiety serves as a distinct hydrophobic feature. This group is expected to occupy a hydrophobic pocket within the target's binding site, and its size and shape are critical for achieving a snug fit and high affinity.

Halogen Bond Acceptor (Potential): The fluorine atom at the 5-position can potentially act as a halogen bond acceptor or engage in other electrostatic interactions, further anchoring the ligand in the binding site.

These features collectively define the pharmacophoric space that analogs of this compound must occupy to exhibit biological activity.

Rational Design Strategies for Novel Analogs with Modified Target Interactions

Based on the identified pharmacophoric features and SAR principles, several rational design strategies can be employed to create novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Modification of the N-Alkyl Group: The N-(2-methylpropyl) group can be systematically modified to explore the hydrophobic pocket of the target. This could involve introducing polar functional groups to probe for additional hydrogen bonding opportunities or using conformationally restricted cyclic systems to improve binding affinity and reduce entropic penalties upon binding.

Substitution on the Pyridine Ring: Further substitution on the pyridine ring, in addition to the fluorine at the C5 position, can be explored. Small alkyl or alkoxy groups at other positions could modulate the electronic properties of the ring and provide additional interactions with the target.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known, SBDD can be a powerful tool. Docking studies can be used to predict the binding mode of designed analogs and to identify potential modifications that could enhance binding affinity. For instance, if a nearby pocket is unfilled, the N-alkyl group could be extended or modified to occupy that space.

Chemoinformatic Approaches to SAR Analysis and Lead Optimization

Chemoinformatics provides a suite of computational tools that can significantly accelerate the process of SAR analysis and lead optimization. nih.govumn.edunih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Pharmacophore Modeling and Virtual Screening: A validated pharmacophore model can be used as a 3D query to screen large compound libraries for molecules that possess the desired pharmacophoric features. This virtual screening approach can efficiently identify novel scaffolds and starting points for medicinal chemistry campaigns. wjgnet.comnih.gov

Molecular Similarity and Clustering: Chemoinformatic tools can be used to analyze the chemical space of a compound library. By clustering compounds based on their structural similarity, researchers can ensure that a diverse range of chemical space is explored, increasing the chances of finding novel active compounds.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. This allows for the early identification and filtering of compounds that are likely to have poor pharmacokinetic profiles, saving time and resources. nih.gov

The application of these chemoinformatic approaches can streamline the drug discovery process by providing valuable insights into the SAR of the this compound scaffold and guiding the design of more effective and drug-like molecules.

Molecular Target Identification and Mechanistic Biological Investigations Pre Clinical Focus

In Vitro Receptor Binding Affinity and Selectivity Profiling

Competitive Binding Assays with Established Ligands

No data is publicly available on competitive binding assays performed with 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine to determine its affinity for specific molecular targets against known ligands.

Radioligand Binding Studies to Specific Receptors

There are no published studies detailing the use of radiolabeled this compound or its use in competition with other radioligands to determine its binding characteristics at various receptors.

Enzymatic Interaction Studies: Inhibition and Activation Mechanisms

Kinetic Analysis of Enzyme-Compound Interactions

Information regarding the kinetic parameters (e.g., Kᵢ, IC₅₀, Kₘ, Vₘₐₓ) of the interaction between this compound and any specific enzymes is not available in the public record.

Co-crystallization with Enzymes for Active Site Elucidation

There are no reports of successful co-crystallization of this compound with any enzyme targets, and therefore, no structural data on its binding mode at an active site is available.

Cellular Target Engagement and Signaling Pathway Modulation

No cellular-level data has been published that would confirm the engagement of this compound with an intracellular or cell-surface target, nor are there any reports on its effects on downstream signaling pathways.

Intracellular Localization and Distribution Studies

No studies detailing the intracellular localization or distribution of this compound were found. Research in this area would typically involve techniques such as radiolabeling or fluorescent tagging of the compound to trace its uptake, accumulation, and distribution within cellular compartments in various cell lines.

Modulation of Protein-Protein Interactions

There is no available data on the ability of this compound to modulate protein-protein interactions. Such investigations are critical for understanding a compound's mechanism of action, particularly in disrupting pathological signaling cascades.

Gene Expression Profiling and Proteomic Analysis in Model Systems

No gene expression or proteomic studies have been published for this compound. These analyses would provide insight into the cellular pathways affected by the compound by measuring changes in mRNA and protein levels upon treatment.

Pre-clinical Efficacy Studies in Mechanistic Disease Models

Information regarding the in vivo efficacy of this compound in any mechanistic disease models is not present in the available literature. Such studies are essential to translate in vitro findings into potential therapeutic applications.

Future Research Directions and Translational Opportunities for 5 Fluoro N 2 Methylpropyl Pyridin 3 Amine

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of aminopyridine derivatives is a cornerstone of many pharmaceutical research programs. For 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine , future research could focus on optimizing its synthesis to be more efficient, cost-effective, and environmentally friendly.

Current and Novel Synthetic Strategies: Traditional methods for synthesizing similar aminopyridines often involve multi-step processes that may use harsh reagents and generate significant waste. Future synthetic explorations could include:

Catalytic C-N Cross-Coupling Reactions: Buchwald-Hartwig and Ullmann-type reactions are powerful methods for forming C-N bonds. Research could focus on developing novel catalyst systems (e.g., palladium, copper) with high efficiency and selectivity for the amination of a 3-halopyridine precursor with isobutylamine.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control. unibe.ch Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing solvent usage and reaction time. unibe.ch

Biocatalysis: The use of enzymes, such as transaminases, is a key aspect of green chemistry in pharmaceutical synthesis. nih.gov Investigating enzymatic routes for the amination step could provide a highly selective and sustainable method for producing This compound . nih.gov

Green Chemistry Metrics: To ensure the sustainability of any new synthetic route, it is crucial to apply green chemistry principles and metrics. rsc.orgacsgcipr.org The CHEM21 green metrics toolkit, for example, can be used to assess the environmental impact of different synthetic pathways by evaluating factors like atom economy, solvent choice, and energy consumption. rsc.org The goal would be to develop a synthesis that minimizes the Process Mass Intensity (PMI), a key metric in green chemistry that quantifies the total mass of materials used to produce a certain mass of the active pharmaceutical ingredient.

Advanced Computational Methodologies for Predictive Modeling

Computational tools are indispensable in modern drug discovery for predicting the properties and potential biological activities of new chemical entities. For This compound , in silico studies can guide its development and prioritize experimental work.

Predictive Modeling of Physicochemical and ADMET Properties:

Quantum Mechanics (QM) and Molecular Mechanics (MM): These methods can be used to calculate key physicochemical properties such as molecular geometry, electronic structure, and lipophilicity (logP).

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Various computational models can predict the pharmacokinetic and toxicological profile of the compound. This includes predicting its potential for oral bioavailability, blood-brain barrier penetration, metabolic stability, and off-target effects.

Target Identification and Binding Affinity Prediction:

Molecular Docking and Virtual Screening: By docking the structure of This compound into the binding sites of various known biological targets, researchers can generate hypotheses about its potential mechanism of action.

Pharmacophore Modeling: Based on the structures of known active compounds for a particular target, a pharmacophore model can be developed. This model can then be used to screen for new compounds, like This compound , that fit the required structural features for biological activity.

Expansion of SAR Studies to Diversified Target Classes

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of a lead compound. For This compound , a systematic exploration of its chemical space would be essential.

Systematic Structural Modifications: SAR studies would involve synthesizing a library of analogs by modifying different parts of the molecule:

Pyridine (B92270) Core: The position of the fluorine atom and the amino group could be varied. Replacement of the pyridine core with other heterocycles, such as pyrazine, has been shown to be a successful strategy in antimalarial drug discovery. nih.gov

N-Alkyl Group: The isobutyl group could be replaced with a variety of other alkyl and aryl substituents to probe the steric and electronic requirements of the binding pocket.

Substitution on the Pyridine Ring: Additional substituents could be introduced onto the pyridine ring to modulate the compound's properties.

Screening Against Diverse Target Classes: The resulting library of compounds would then be screened against a wide range of biological targets to identify potential therapeutic applications. This could include G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes involved in various disease pathways.

Development of Advanced Biological Probes Based on this compound

A well-characterized molecule can serve as a scaffold for the development of chemical probes to study biological processes.

Design and Synthesis of Probes: If This compound is found to have a specific biological activity, it could be modified to create:

Affinity-based Probes: These probes are used to identify the protein targets of a compound. This can be achieved by introducing a reactive group that can covalently bind to the target protein.

Fluorescent Probes: By attaching a fluorescent dye to the molecule, its uptake and distribution in cells and tissues can be visualized using microscopy techniques.

These probes would be invaluable tools for elucidating the mechanism of action of This compound and for studying the biological pathways it modulates.

Potential Applications in Unexplored Therapeutic Areas and Diagnostic Imaging (Mechanistic Focus)

The fluorinated pyridine motif is present in a number of biologically active compounds, suggesting that This compound could have potential in various therapeutic areas.

Unexplored Therapeutic Areas: Based on the activities of similar compounds, potential therapeutic areas to investigate include:

Oncology: Many kinase inhibitors used in cancer therapy contain a pyridine core.

Neurodegenerative Diseases: Compounds targeting CNS receptors and enzymes often feature substituted pyridines.

Infectious Diseases: As seen with related aminopyridines, there could be potential for antimalarial or other antimicrobial activity. nih.gov

Diagnostic Imaging: The presence of a fluorine atom makes This compound an attractive candidate for development as a Positron Emission Tomography (PET) imaging agent. The fluorine-18 (B77423) (¹⁸F) isotope is a commonly used positron emitter in clinical PET.

Radiolabeling: A key research direction would be to develop a robust method for the radiosynthesis of [¹⁸F]this compound.

Preclinical Evaluation: If a specific biological target is identified, the ¹⁸F-labeled version of the compound could be evaluated in animal models of disease to assess its potential as a diagnostic imaging agent. This would involve studying its biodistribution, target engagement, and pharmacokinetics using PET imaging. The development of radiolabeled nanoparticles for PET imaging is also an expanding field that could be explored. bldpharm.com

Q & A

Basic: What are the standard synthetic routes for 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is fluorination at the 5-position of a pyridine precursor using agents like KF or Selectfluor under polar aprotic solvents (e.g., DMF) at 80–100°C . For N-(2-methylpropyl) substitution, alkylation with isobutyl halides or reductive amination with 2-methylpropylamine is employed. Reaction optimization includes:

- Solvent selection : Polar aprotic solvents enhance nucleophilicity.

- Temperature control : Elevated temperatures (70–120°C) improve reaction rates but require monitoring for side reactions.

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) may accelerate coupling steps .

- Purity checks : TLC and HPLC are used to track intermediates, with final purification via column chromatography .

Basic: Which analytical techniques are critical for structural validation of this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirms fluorine-induced deshielding at C5 and N-alkyl proton environments. For example, the 5-fluoro group causes a downfield shift (~160–165 ppm in ¹³C NMR) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₂FN₂ requires m/z 167.0984).

- X-ray crystallography : Resolves stereoelectronic effects of the fluorine atom and isobutyl group .

- FT-IR : Identifies N–H stretching (~3350 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) .

Basic: What preliminary biological assays are recommended to evaluate this compound’s activity?

Answer:

Initial screening should include:

- Enzyme inhibition assays : Test against kinases or proteases due to pyridine’s role in ATP-mimetic compounds. Use fluorescence-based assays (e.g., ADP-Glo™) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Solubility and stability : Measure logP (HPLC) and plasma stability (LC-MS) to inform pharmacokinetic potential .

Advanced: How can synthetic yields be improved while minimizing byproducts like N-oxide derivatives?

Answer:

Strategies include:

- Protecting groups : Use Boc or Fmoc on the amine to prevent oxidation .

- Inert atmosphere : Conduct reactions under N₂/Ar to limit O₂ exposure.

- Additives : Catalytic amounts of TEMPO suppress radical-mediated oxidation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and byproduct formation .

Yields >75% are achievable with optimized Pd-catalyzed cross-coupling .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration).

- Substituent effects : Compare analogs (e.g., 5-Chloro vs. 5-Fluoro derivatives) to isolate fluorine’s role .

- Metabolic interference : Test metabolites via LC-MS to rule out off-target effects .

- Statistical rigor : Use triplicate replicates and ANOVA for significance testing.

Advanced: What computational methods predict the compound’s binding affinity to target proteins?

Answer:

- Molecular docking (AutoDock Vina) : Model interactions with active sites (e.g., EGFR kinase) using the InChIKey (GFWZUZYYIBOLBL-QGZVFWFLSA-N) for structural input .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Correlate substituent properties (e.g., Hammett σ for fluorine) with bioactivity .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

Focus on:

- Fluorine position : Compare 3-, 4-, and 5-fluoro isomers to evaluate electronic effects.

- N-Alkyl modifications : Replace 2-methylpropyl with cyclopropyl or benzyl groups to probe steric tolerance .

- Bioisosteres : Substitute pyridine with pyrimidine or triazine to assess heterocycle specificity .

- Pro-drug approaches : Introduce ester linkages (e.g., pivaloyloxymethyl) to enhance bioavailability .

Advanced: What strategies mitigate solubility challenges in in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.